molecular formula C11H7ClF6OS2 B14050026 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14050026
M. Wt: 368.7 g/mol
InChI Key: GSXVORZHQDQMOB-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organosulfur compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with 3-chloropropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the propanone moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The trifluoromethylthio groups can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Alcohols from reduction reactions.

Scientific Research Applications

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with target proteins, modulating their activity through covalent or non-covalent binding. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone
  • 2,6-Bis(trifluoromethyl)benzoic acid

Comparison: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety. This combination imparts distinct reactivity and physicochemical properties compared to similar compounds. For instance, (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone lacks the chloropropanone moiety, resulting in different reactivity patterns and applications. Similarly, 2,6-Bis(trifluoromethyl)benzoic acid, while sharing the trifluoromethyl groups, has a carboxylic acid functional group, leading to different chemical behavior and uses.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2

InChI Key

GSXVORZHQDQMOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)SC(F)(F)F

Origin of Product

United States

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